molecular formula C6H5Br2F3N2 B1398479 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide CAS No. 1208081-51-9

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide

Cat. No. B1398479
M. Wt: 321.92 g/mol
InChI Key: LLPJQMQEEGCMQI-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is a chemical compound with a wide range of applications in scientific research . It is a versatile compound that has a molecular weight of 242 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide, is a key structural motif in active agrochemical and pharmaceutical ingredients . A common synthesis method involves the reaction of 3-fluorophenol and 2,5-dibromobenzene to produce 4-bromo-1,3-difluorobenzene, which is then reacted with ethanolamine under basic conditions to generate 5-Bromo-4-(trifluoromethyl)pyridin-2-amine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is represented by the formula C6H4BrF3N2 . The InChI code for this compound is 1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H, (H,11,12) .


Physical And Chemical Properties Analysis

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is a solid at room temperature . It has a molecular weight of 241.01 and a density of 1.790±0.06 g/cm3 .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, closely related to the compound , has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This includes the study of vibrational frequencies and chemical shift values (Vural & Kara, 2017).
  • Density Functional Theory (DFT) : DFT methods were used to optimize the geometric structure and to analyze non-linear optical properties and the HOMO-LUMO energies of 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).

Synthesis and Chemical Reactions

  • Selective Amination : 5-Bromo-2-chloropyridine, another similar compound, underwent selective amination catalyzed by a palladium-Xantphos complex, predominantly yielding a 5-amino-2-chloropyridine product (Ji, Li, & Bunnelle, 2003).
  • Heterocyclization Reaction : A method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from a heterocyclization reaction involving 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones and amines has been described, showing the versatility of related bromo-trifluoromethyl compounds in chemical synthesis (Aquino et al., 2015).

Biological Studies

  • DNA Interaction and Antimicrobial Activity : The interaction of 5-Bromo-2-(trifluoromethyl)pyridine with pBR322 plasmid DNA and its antimicrobial activities have been studied, indicating potential biological applications (Vural & Kara, 2017).

Applications in Material Science

  • Palladium-Catalyzed Suzuki Cross-Coupling Reaction : The synthesis of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, using a compound similar to 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide, suggests potential applications in material science and organic synthesis (Ahmad et al., 2017).

Safety And Hazards

The safety information for 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-4-(trifluoromethyl)pyridin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2.BrH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPJQMQEEGCMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)C(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide

CAS RN

1208081-51-9
Record name 2-Pyridinamine, 5-bromo-4-(trifluoromethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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